molecular formula C10H16O2 B12536880 2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane CAS No. 672326-85-1

2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane

Cat. No.: B12536880
CAS No.: 672326-85-1
M. Wt: 168.23 g/mol
InChI Key: RZKKOPVZSPUBHA-UHFFFAOYSA-N
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Description

2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane is an organic compound with a unique structure that combines a butadiene moiety with an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane typically involves the reaction of 3-methylbuta-1,3-diene with an appropriate oxolane derivative under controlled conditions. The reaction is usually catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxolane derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxolane compounds.

    Substitution: Nucleophilic substitution reactions can occur, where the oxolane ring is opened and substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions include various substituted oxolane derivatives, which can be further utilized in organic synthesis and materials science.

Scientific Research Applications

2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to the modulation of biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-methylbuta-1,3-dien-2-yl acetate
  • 2,2-dimethylbut-3-ynoxymethylbenzene
  • 3-methyl-1,2-butadiene

Uniqueness

Compared to similar compounds, 2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane stands out due to its combined butadiene and oxolane structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

672326-85-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(3-methylbuta-1,3-dien-2-yloxymethyl)oxolane

InChI

InChI=1S/C10H16O2/c1-8(2)9(3)12-7-10-5-4-6-11-10/h10H,1,3-7H2,2H3

InChI Key

RZKKOPVZSPUBHA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=C)OCC1CCCO1

Origin of Product

United States

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